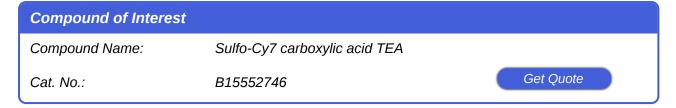


A Technical Guide to Sulfo-Cy7 Carboxylic Acid: Spectral Properties and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research.[1] Characterized by its strong NIR fluorescence, high photostability, and excellent water solubility due to its sulfonate groups, Sulfo-Cy7 is a premier choice for deep-tissue imaging and the bioconjugation of molecules such as proteins, antibodies, and nucleic acids in aqueous environments.[1][2] The triethylammonium (TEA) salt form is a common variant that enhances solubility and handling. The core spectral characteristics are defined by the Sulfo-Cy7 fluorophore, making data from related variants like NHS esters highly relevant.

Core Photophysical and Spectral Properties

Sulfo-Cy7's utility is defined by its spectral characteristics in the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and photon absorption, allowing for deep tissue penetration and high signal-to-noise ratios in in vivo imaging.[3][4] The key quantitative photophysical properties are summarized below.



Property	Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	~750 nm	[1][3]
Emission Maximum (λem)	~773 nm	[1][3]
Molar Extinction Coefficient (ε)	240,600 M ⁻¹ cm ⁻¹	[3][5]
Stokes Shift	~23 nm	[1]
Recommended Purity	≥95% (by HPLC)	[3]
Solubility	Good in Water, DMF, DMSO	[3][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for spectral characterization and a common application involving bioconjugation.

This protocol outlines the procedure for measuring the absorption and fluorescence spectra of Sulfo-Cy7 carboxylic acid to verify its spectral properties.

Materials:

- Sulfo-Cy7 carboxylic acid TEA
- Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or water)
- UV-Vis Spectrophotometer
- Fluorescence Spectrophotometer (Spectrofluorometer)
- 1 cm path length quartz cuvettes

Procedure:

• Stock Solution Preparation: Prepare a concentrated stock solution of Sulfo-Cy7 carboxylic acid (e.g., 1 mg/mL) in DMSO or water. Ensure the dye is fully dissolved; vortex if necessary.



- Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration that yields an absorbance maximum between 0.05 and 0.1 AU to avoid inner filter effects.[7]
- Absorption Spectrum Measurement:
 - Use the spectrophotometer to blank the instrument with the same solvent used for the working solution.
 - Fill a quartz cuvette with the Sulfo-Cy7 working solution.
 - Scan the absorbance from approximately 600 nm to 850 nm.[8]
 - Identify the wavelength of maximum absorbance (λmax), which corresponds to the excitation maximum (λex).
- Emission Spectrum Measurement:
 - Transfer the working solution to a quartz fluorescence cuvette.
 - Set the excitation wavelength of the spectrofluorometer to the experimentally determined λex (~750 nm).
 - Set the emission scan range from approximately 760 nm to 850 nm.[8]
 - Measure the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

Sulfo-Cy7 carboxylic acid is a non-reactive form of the dye.[6] To conjugate it to primary amines on proteins or antibodies, the carboxylic acid group must first be activated, typically using a carbodiimide reaction to form a reactive ester intermediate (e.g., an NHS ester).

Materials:

- Sulfo-Cy7 carboxylic acid TEA
- Protein/antibody to be labeled (in an amine-free buffer like PBS or MES)



- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Reaction Buffer: 0.1 M MES buffer, pH 6.0 for activation; Conjugation Buffer: 0.1 M PBS, pH 7.4-8.5 for labeling.[9]
- DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Dye Activation (In Situ):
 - Dissolve Sulfo-Cy7 carboxylic acid, EDC, and NHS in anhydrous DMSO to create fresh, concentrated stock solutions (e.g., 10 mg/mL).
 - In a microcentrifuge tube, combine the Sulfo-Cy7 carboxylic acid with a 1.5-fold molar excess of both EDC and NHS in a small volume of reaction buffer or DMSO.
 - Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-Cy7-NHS ester.
- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris, glycine).[9]
 - Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate if necessary.
 [9]
- Conjugation Reaction:
 - Immediately add the activated Sulfo-Cy7-NHS ester solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[9]
 - Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[4]



· Purification:

- Separate the dye-protein conjugate from the unreacted, free dye using a gel filtration column pre-equilibrated with PBS.
- The first colored fraction to elute is the labeled protein conjugate.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Visualizing Key Processes and Workflows

Diagrams created using the DOT language provide clear visual representations of experimental logic and scientific principles.

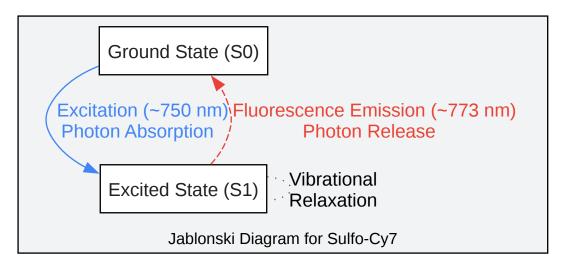


Figure 1. Principle of Fluorescence

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Caption: Figure 1. Simplified Jablonski diagram illustrating the fluorescence principle of Sulfo-Cy7.



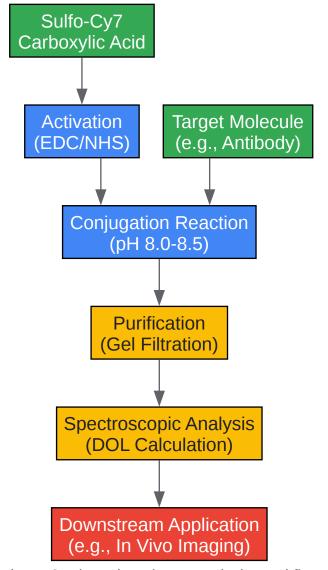


Figure 2. Bioconjugation & Analysis Workflow

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Caption: Figure 2. Workflow for labeling a target molecule with Sulfo-Cy7 for downstream applications.

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